molecular formula C22H25NO2 B1676947 Napitane CAS No. 148152-63-0

Napitane

Cat. No.: B1676947
CAS No.: 148152-63-0
M. Wt: 335.4 g/mol
InChI Key: HAEPGZUGYMHCJE-ROUUACIJSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: NAPITANE can be synthesized through a series of chemical reactions involving the formation of a pyrrolidine ring and the introduction of a phenyl group. The synthetic route typically involves the following steps:

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions: NAPITANE undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

NAPITANE is unique in its dual mechanism of action, combining norepinephrine uptake inhibition with alpha-2 adrenoceptor antagonism. Similar compounds include:

Uniqueness of this compound:

Properties

CAS No.

148152-63-0

Molecular Formula

C22H25NO2

Molecular Weight

335.4 g/mol

IUPAC Name

(3R)-3-phenyl-1-[[(6R)-6,7,8,9-tetrahydrobenzo[g][1,3]benzodioxol-6-yl]methyl]pyrrolidine

InChI

InChI=1S/C22H25NO2/c1-2-5-16(6-3-1)17-11-12-23(13-17)14-18-7-4-8-20-19(18)9-10-21-22(20)25-15-24-21/h1-3,5-6,9-10,17-18H,4,7-8,11-15H2/t17-,18-/m0/s1

InChI Key

HAEPGZUGYMHCJE-ROUUACIJSA-N

Isomeric SMILES

C1C[C@H](C2=C(C1)C3=C(C=C2)OCO3)CN4CC[C@@H](C4)C5=CC=CC=C5

SMILES

C1CC(C2=C(C1)C3=C(C=C2)OCO3)CN4CCC(C4)C5=CC=CC=C5

Canonical SMILES

C1CC(C2=C(C1)C3=C(C=C2)OCO3)CN4CCC(C4)C5=CC=CC=C5

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

3-phenyl-1-(1',2',3',4'-tetrahydro-5',6'-methylenedioxy-1'-naphthalenylmethyl)pyrrolidine methanesulfonate
A 75200
A-75200
A75200

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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